molecular formula C14H18ClNO B1285459 1-(1-Aminobutyl)-naphthalen-2-ol hydrochloride CAS No. 915781-02-1

1-(1-Aminobutyl)-naphthalen-2-ol hydrochloride

Cat. No.: B1285459
CAS No.: 915781-02-1
M. Wt: 251.75 g/mol
InChI Key: LTBWSKCONSVMSV-UHFFFAOYSA-N
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Description

1-(1-Aminobutyl)-naphthalen-2-ol hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a naphthalene ring substituted with an aminobutyl group and a hydroxyl group. The hydrochloride salt form enhances its solubility in water, making it more accessible for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Aminobutyl)-naphthalen-2-ol hydrochloride typically involves the following steps:

    Naphthalene Derivatization: The process begins with the derivatization of naphthalene to introduce functional groups that can be further modified.

    Aminobutyl Substitution:

    Hydroxylation: The hydroxyl group is introduced via electrophilic aromatic substitution, typically using reagents like hydroxylamine or other hydroxylating agents.

    Formation of Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations such as the use of continuous flow reactors and automated synthesis can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Aminobutyl)-naphthalen-2-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the aminobutyl side chain.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthaldehydes or naphthoquinones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

1-(1-Aminobutyl)-naphthalen-2-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in studies involving cell signaling and receptor binding due to its structural similarity to certain biological molecules.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It is utilized in the development of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    1-(1-Aminobutyl)-adamantane hydrochloride: Similar in structure but with an adamantane core, this compound has different physical and chemical properties.

    1-(1-Aminobutyl)-phosphonic acid hydrochloride: This compound contains a phosphonic acid group, which imparts different reactivity and applications.

Uniqueness: 1-(1-Aminobutyl)-naphthalen-2-ol hydrochloride is unique due to its naphthalene core, which provides a rigid and planar structure, enhancing its binding affinity and specificity in biological systems. Its dual functional groups (aminobutyl and hydroxyl) offer versatility in chemical modifications and applications.

Properties

IUPAC Name

1-(1-aminobutyl)naphthalen-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO.ClH/c1-2-5-12(15)14-11-7-4-3-6-10(11)8-9-13(14)16;/h3-4,6-9,12,16H,2,5,15H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTBWSKCONSVMSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=C(C=CC2=CC=CC=C21)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10582206
Record name 1-(1-Aminobutyl)naphthalen-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10582206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915781-02-1
Record name 2-Naphthalenol, 1-(1-aminobutyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915781-02-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1-Aminobutyl)naphthalen-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10582206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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